3,5-Difluoro-2'-thiomorpholinomethyl benzophenone
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Overview
Description
3,5-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure, which includes fluorine and thiomorpholine groups, contributing to its distinctive properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with thiomorpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,5-difluorobenzoyl chloride and thiomorpholine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,5-Difluoro-2’-thiomorpholinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-2’-thiomorpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
3,5-Difluoro-2’-thiomorpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzophenone: Lacks the thiomorpholine group, resulting in different chemical and biological properties.
2’-Thiomorpholinomethyl benzophenone: Does not contain fluorine atoms, affecting its reactivity and applications.
3,5-Difluoro-4’-methylbenzophenone: Contains a methyl group instead of the thiomorpholine group, leading to variations in its chemical behavior.
Uniqueness
3,5-Difluoro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both fluorine and thiomorpholine groups in its structure. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFEFOAQBYPNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643845 |
Source
|
Record name | (3,5-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-47-3 |
Source
|
Record name | Methanone, (3,5-difluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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